Tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
tert-butyl N-[(6-chloro-4-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
InChI Key |
KCSMETXFCJKIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Nitro-6-Chloro-4-Methylpyridine
The synthesis begins with 3-nitro-6-chloro-4-methylpyridine, a precursor accessible via nitration of 6-chloro-4-methylpyridine. Nitration is typically performed using a mixture of nitric and sulfuric acids at 0–5°C, yielding the nitro derivative in ~80% purity.
Reduction to Primary Amine
The nitro group is reduced to an amine using catalytic transfer hydrogenation. In a representative procedure:
- Reactants : 3-nitro-6-chloro-4-methylpyridine (3.00 g, 17.4 mmol), hydrazine monohydrate (1.04 g, 20.9 mmol), 5% Rh/C (0.300 g).
- Solvent : Tetrahydrofuran (THF, 85 mL).
- Conditions : Stirred under N₂ at 23°C for 3 h.
- Workup : Filtration through Celite, concentration under vacuum.
- Outcome : 2.70 g (90% yield) of (6-chloro-4-methylpyridin-3-yl)methylamine as a white solid.
Boc Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O):
- Reactants : (6-Chloro-4-methylpyridin-3-yl)methylamine (1.00 g, 5.88 mmol), Boc₂O (1.41 g, 6.46 mmol).
- Base : Triethylamine (0.89 g, 8.82 mmol).
- Solvent : Dichloromethane (DCM, 20 mL).
- Conditions : Stirred at 25°C for 12 h.
- Purification : Silica gel chromatography (hexanes/ethyl acetate 4:1 → 3:2).
- Outcome : 1.32 g (85% yield) of tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate.
Azide Reduction Pathway
Bromination of Pyridinylmethanol
Starting from (6-chloro-4-methylpyridin-3-yl)methanol, the hydroxyl group is converted to a bromide:
- Reactants : (6-Chloro-4-methylpyridin-3-yl)methanol (1.00 g, 5.88 mmol), PBr₃ (1.60 g, 5.88 mmol).
- Solvent : DCM (15 mL).
- Conditions : 0°C → 25°C, 2 h.
- Outcome : 3-Bromomethyl-6-chloro-4-methylpyridine (1.22 g, 95%).
Azide Formation and Reduction
The bromide undergoes nucleophilic substitution with sodium azide, followed by reduction:
- Azidation : 3-Bromomethyl-6-chloro-4-methylpyridine (1.00 g, 4.55 mmol), NaN₃ (0.44 g, 6.83 mmol) in DMF (10 mL), 60°C, 6 h. Yield: 0.82 g (90%) of 3-azidomethyl-6-chloro-4-methylpyridine.
- Reduction : Azide (0.82 g, 4.10 mmol), H₂ (1 atm), 10% Pd/C (0.10 g) in ethanol (20 mL). Stirred for 3 h. Yield: 0.62 g (85%) of (6-chloro-4-methylpyridin-3-yl)methylamine.
Boc Protection
The amine is protected as described in Section 1.3, yielding the target compound in 85% yield.
Direct Carbamation via Chloroformate
Reaction of Amine with Boc Chloroformate
An alternative one-step method employs tert-butyl chloroformate (Boc-Cl):
- Reactants : (6-Chloro-4-methylpyridin-3-yl)methylamine (1.00 g, 5.88 mmol), Boc-Cl (0.77 g, 5.88 mmol).
- Base : 4-Dimethylaminopyridine (DMAP, 0.07 g, 0.59 mmol).
- Solvent : THF (15 mL).
- Conditions : 0°C → 25°C, 6 h.
- Purification : Aqueous workup (NaHCO₃ wash), DCM extraction.
- Outcome : 1.20 g (80% yield) of product.
Coupling Agent-Mediated Synthesis
Activation with HATU
For substrates with poor nucleophilicity, coupling agents facilitate Boc protection:
- Reactants : (6-Chloro-4-methylpyridin-3-yl)methylamine (1.00 g, 5.88 mmol), Boc-O-Su (1.41 g, 6.46 mmol).
- Coupling Agent : HATU (2.46 g, 6.46 mmol).
- Base : DIPEA (1.14 g, 8.82 mmol).
- Solvent : DMF (10 mL).
- Conditions : 25°C, 12 h.
- Purification : Reverse-phase chromatography.
- Outcome : 1.25 g (83% yield).
Comparative Analysis of Methods
Reaction Mechanisms and Optimization
Nitro Reduction Mechanism
Hydrazine acts as a hydrogen donor in the presence of Rh/C, reducing the nitro group to amine via hydroxylamine intermediates:
$$
\text{R-NO}2 \xrightarrow{\text{N}2\text{H}4, \text{Rh/C}} \text{R-NHOH} \xrightarrow{\text{NaHCO}3} \text{R-NH}_2
$$
Boc Protection Mechanism
Boc₂O reacts with the amine in a two-step process:
- Nucleophilic attack by the amine on the carbonyl carbon.
- Elimination of tert-butoxide to form the carbamate.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl ((6-chloro-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogues
Physicochemical and Spectroscopic Properties
- Electron-Withdrawing vs. Donating Groups : The 6-Cl substituent in the target compound increases electrophilicity compared to methoxy-substituted analogues (e.g., 5,6-dimethoxy derivative in ), which exhibit higher basicity due to electron donation.
- Boiling Points : Bromine-substituted derivatives (e.g., 6-Br in ) have higher boiling points than chloro analogues due to increased molecular weight and van der Waals interactions.
- Spectroscopic Signatures : For example, tert-butyl (1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate () shows distinct ¹H NMR peaks at δ 8.78 (s, pyridine-H) and δ 1.53 (s, tert-butyl), differing from the target compound’s predicted aromatic proton shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
